methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
“Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” is a chemical compound with the formula C9H7ClN2O2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of “methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” can be represented by the SMILES string “Clc1cnc2cc [nH]c2c1” and the InChI string "1S/C7H5ClN2/c8-5-3-7-6 (10-4-5)1-2-9-7/h1-4,9H" .Physical And Chemical Properties Analysis
“Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Cancer Therapy
- Field : Oncology
- Application : Compounds similar to “methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” have been used in the development of inhibitors for the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Another study focused on the development of inhibitors for the mitotic kinase monopolar spindle 1 (MPS1), which is overexpressed in many human cancers .
- Methods : These compounds were synthesized and their activities against FGFR1, 2, and 3 were evaluated . For the MPS1 inhibitors, structure-based design and cellular characterization of MPS1 inhibition were used .
- Results : One of the compounds exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4 respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . The MPS1 inhibitors showed dose-dependent inhibition in an HCT116 human tumor xenograft model .
Treatment of Hyperglycemia and Related Disorders
- Field : Endocrinology
- Application : Compounds similar to “methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” have been found to reduce blood glucose levels, making them potentially useful in the treatment of hyperglycemia and related disorders .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in reducing blood glucose levels .
Antileishmanial Efficacy
- Field : Parasitology
- Application : Compounds similar to “methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods : These compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : The specific results or outcomes obtained were not detailed in the source .
Fibroblast Growth Factor Receptor Inhibitors
- Field : Oncology
- Application : These compounds have been used in the development of inhibitors for the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
- Methods : The compounds were synthesized and their activities against FGFR1, 2, and 3 were evaluated .
- Results : One of the compounds exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4 respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibitors
- Field : Oncology
- Application : These compounds have been used in the development of inhibitors for the mitotic kinase monopolar spindle 1 (MPS1), which is overexpressed in many human cancers .
- Methods : Structure-based design and cellular characterization of MPS1 inhibition were used .
- Results : The MPS1 inhibitors showed dose-dependent inhibition in an HCT116 human tumor xenograft model .
α-Amylase Inhibitors
- Field : Endocrinology
- Application : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
Safety And Hazards
“Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-2-5-4-11-8(10)3-6(5)12-7/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODVKIYHCWAOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(C=C2N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207081 | |
Record name | Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
CAS RN |
1140512-59-9 | |
Record name | Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140512-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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